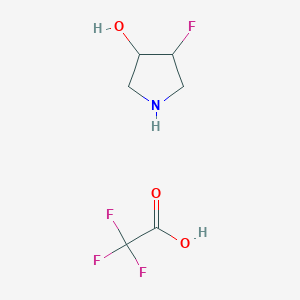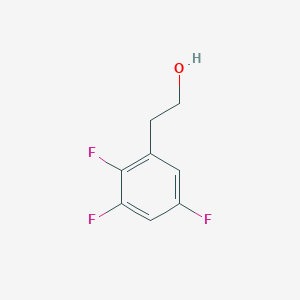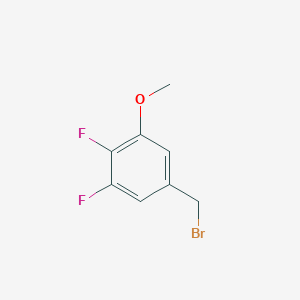![molecular formula C16H16O3 B12437357 6-Ethoxy-5-methoxy-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12437357.png)
6-Ethoxy-5-methoxy-[1,1'-biphenyl]-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Ethoxy-5-methoxy-[1,1’-biphenyl]-3-carbaldehyde is an organic compound with the molecular formula C16H16O3 It is a biphenyl derivative, characterized by the presence of ethoxy and methoxy groups on the biphenyl ring, along with an aldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethoxy-5-methoxy-[1,1’-biphenyl]-3-carbaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-ethoxy-5-methoxy-[1,1’-biphenyl]-3-carboxylic acid.
Functional Group Transformation: The carboxylic acid group is converted to an aldehyde group using reagents like DIBAL-H (Diisobutylaluminum hydride) under controlled conditions.
Reaction Conditions: The reaction is carried out under anhydrous conditions, typically at low temperatures to prevent over-reduction.
Industrial Production Methods
Industrial production of 6-ethoxy-5-methoxy-[1,1’-biphenyl]-3-carbaldehyde may involve large-scale synthesis using similar routes but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
6-Ethoxy-5-methoxy-[1,1’-biphenyl]-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4).
Substitution: The ethoxy and methoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4 in an acidic medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: 6-ethoxy-5-methoxy-[1,1’-biphenyl]-3-carboxylic acid.
Reduction: 6-ethoxy-5-methoxy-[1,1’-biphenyl]-3-methanol.
Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
6-Ethoxy-5-methoxy-[1,1’-biphenyl]-3-carbaldehyde has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is used in the development of advanced materials with specific optical and electronic properties.
Biological Studies: It is investigated for its potential biological activities and interactions with biomolecules.
Medicinal Chemistry: It is explored for its potential as a lead compound in drug discovery and development.
Mechanism of Action
The mechanism of action of 6-ethoxy-5-methoxy-[1,1’-biphenyl]-3-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The ethoxy and methoxy groups may influence the compound’s solubility and membrane permeability, affecting its bioavailability and distribution.
Comparison with Similar Compounds
Similar Compounds
6-Ethoxy-5-methoxy-[1,1’-biphenyl]-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
5-Ethoxy-6-methoxy-[1,1’-biphenyl]-3-carboxylic acid: Positional isomer with different placement of ethoxy and methoxy groups.
Uniqueness
6-Ethoxy-5-methoxy-[1,1’-biphenyl]-3-carbaldehyde is unique due to the presence of both ethoxy and methoxy groups on the biphenyl ring, along with an aldehyde functional group
Properties
Molecular Formula |
C16H16O3 |
|---|---|
Molecular Weight |
256.30 g/mol |
IUPAC Name |
4-ethoxy-3-methoxy-5-phenylbenzaldehyde |
InChI |
InChI=1S/C16H16O3/c1-3-19-16-14(13-7-5-4-6-8-13)9-12(11-17)10-15(16)18-2/h4-11H,3H2,1-2H3 |
InChI Key |
HXYSQYUOBVXTSV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1OC)C=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[6-[[6-[2-(3,4-Dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-4,5-dihydroxy-2-methyloxan-3-yl] 3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B12437278.png)
![4H,5H,6H-Cyclopenta[d][1,2]oxazol-3-amine](/img/structure/B12437286.png)
![4-bromo-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B12437289.png)
![N-[1-(2-furanyl)ethylideneamino]carbamic acid tert-butyl ester](/img/structure/B12437299.png)
![[(3,5-Dichlorophenyl)methoxy]azanium chloride](/img/structure/B12437304.png)
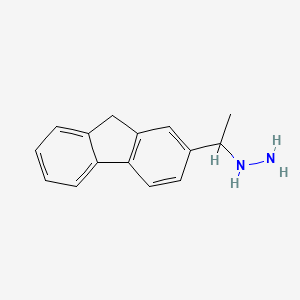
![1,3-Dimethoxy-5-[(1E)-2-(4-methoxyphenyl)ethenyl]benzene](/img/structure/B12437312.png)
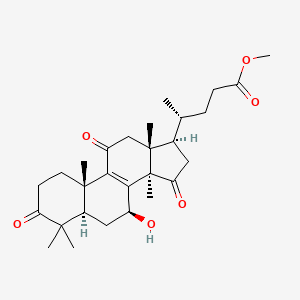
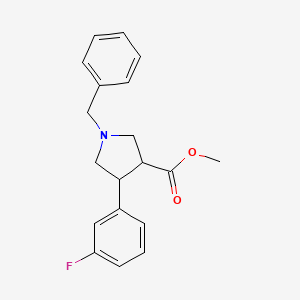
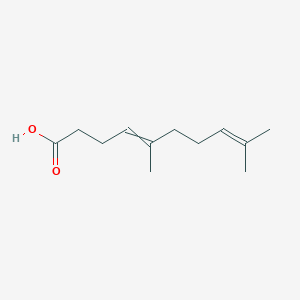
![1-Ethyl-2-[7-(1-ethyl-3,3-dimethylindol-1-ium-2-yl)hepta-2,4,6-trienylidene]-3,3-dimethylindole;iodide](/img/structure/B12437351.png)
